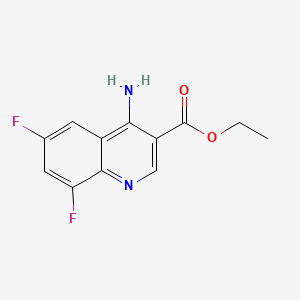
4-氨基-6,8-二氟喹啉-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities
科学研究应用
Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is used in the development of fluorescent dyes and liquid crystals for electronic applications.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate typically involves the following steps:
Cyclization Reaction: The starting material, 2,4-difluoroaniline, undergoes a cyclization reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This forms the quinoline ring structure.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.
Esterification: The final step involves esterification with ethanol to form the ethyl ester group at the 3-carboxylate position.
Industrial Production Methods: Industrial production of Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Types of Reactions:
Oxidation: Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the quinoline ring to a dihydroquinoline.
Substitution: The fluorine atoms in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4) is employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
作用机制
The mechanism of action of Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively inhibit enzyme activity or modulate receptor function. The quinoline ring structure facilitates its insertion into biological membranes, affecting cellular processes and signaling pathways.
相似化合物的比较
- Ethyl 4-amino-5,8-difluoroquinoline-3-carboxylate
- Ethyl 4-amino-6,7-difluoroquinoline-3-carboxylate
- Ethyl 4-amino-6,8-dichloroquinoline-3-carboxylate
Comparison: Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate is unique due to the specific positioning of the fluorine atoms at the 6 and 8 positions, which enhances its biological activity and stability compared to other similar compounds. The presence of the ethyl ester group at the 3-carboxylate position also contributes to its distinct chemical properties and reactivity.
属性
IUPAC Name |
ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDSFZQMKXDEGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670692 |
Source


|
| Record name | Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206092-20-7 |
Source


|
| Record name | Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
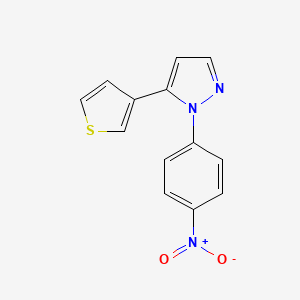
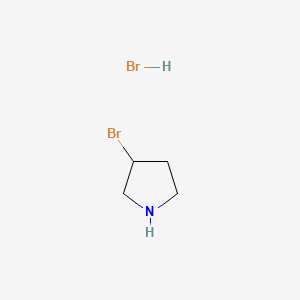
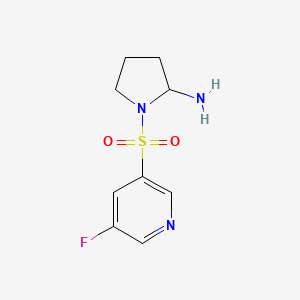
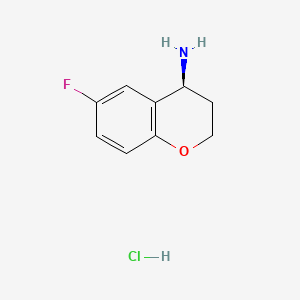
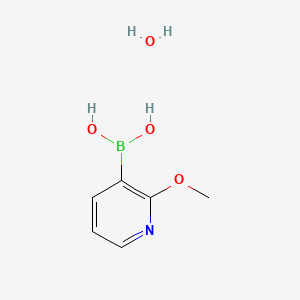
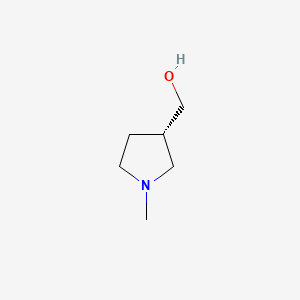
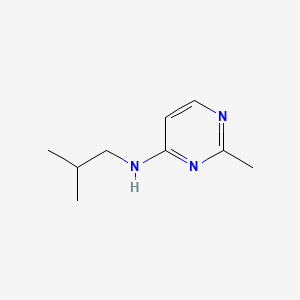
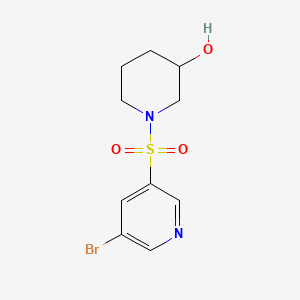
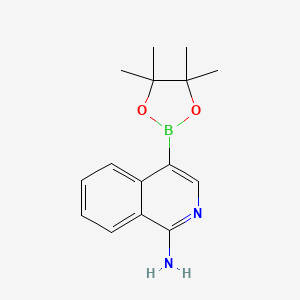
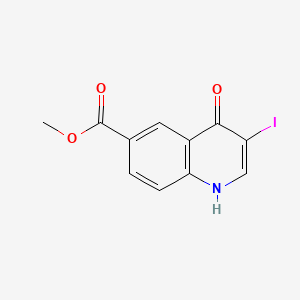
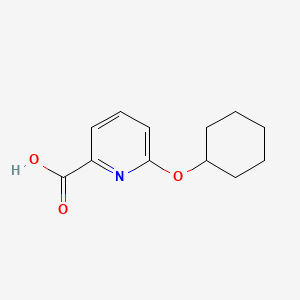
![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)
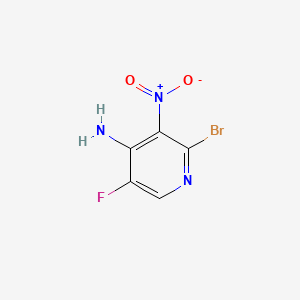
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B582399.png)
